molecular formula C12H14N2O B7808506 N-(4-Cyanophenyl)pivalamide

N-(4-Cyanophenyl)pivalamide

Cat. No.: B7808506
M. Wt: 202.25 g/mol
InChI Key: CEQSOHAXBZSAIA-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)pivalamide is a pivalamide derivative characterized by a pivaloyl group (tert-butyl carboxamide) attached to a para-cyanophenyl ring. The compound combines the steric bulk of the pivaloyl moiety with the electron-withdrawing cyano group at the para position of the aromatic ring. This structural configuration influences its physicochemical properties, such as solubility, stability, and reactivity, making it a candidate for applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N-(4-cyanophenyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-12(2,3)11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQSOHAXBZSAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Limitations

  • Crystal Packing: N-(4-Methoxyphenyl)pivalamide exhibits intermolecular hydrogen bonding between the amide NH and methoxy oxygen, stabilizing its crystal lattice . The cyano analog may display similar interactions but with stronger dipole effects.
  • Reactivity Constraints : Steric hindrance from the pivaloyl group limits functionalization at the ortho position in all analogs, as seen in N-(m-tolyl)pivalamide’s arylation studies .
  • Data Gaps: Direct experimental data (e.g., NMR, X-ray) for this compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

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